molecular formula C12H8N4O B13981328 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

Cat. No.: B13981328
M. Wt: 224.22 g/mol
InChI Key: HUMIHJABBRXLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its significant bioisosteric properties and wide spectrum of biological activities .

Preparation Methods

The synthesis of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, thereby inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various therapeutic effects, such as antibacterial or anti-inflammatory actions .

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

3,5-dipyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H

InChI Key

HUMIHJABBRXLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.